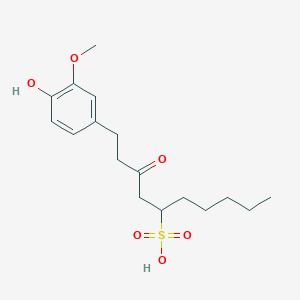
6-Gingesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Gingesulfonic acid, also known as 6-gingesulfonate, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in ginger and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Anti-Ulcer Activity
One of the primary applications of 6-gingesulfonic acid is its anti-ulcer activity. Research indicates that it exhibits significant protective effects against gastric lesions induced by hydrochloric acid and ethanol in rat models. In a study, this compound was found to be more effective than its counterparts, 6-gingerol and 6-shogaol, in mitigating gastric damage, suggesting its potential as a therapeutic agent for ulcer treatment .
Case Study: Gastric Protection
- Study Design : Rats were administered HCl/ethanol to induce gastric lesions.
- Findings : Treatment with this compound significantly reduced lesion area compared to controls.
- : This compound may serve as a promising candidate for developing anti-ulcer medications.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that this compound is absorbed more slowly than other ginger constituents like 6-shogaol. This slower absorption may lead to prolonged therapeutic effects and higher concentrations of active metabolites in the bloodstream, which could enhance its efficacy in clinical settings .
Pharmacokinetic Data Table
| Compound | Absorption Rate | Elimination Half-Life | Active Metabolites |
|---|---|---|---|
| This compound | Slow | Extended | Higher concentration |
| 6-Shogaol | Rapid | Short | Lower concentration |
Anti-Inflammatory Properties
This compound has demonstrated anti-inflammatory effects, potentially beneficial for conditions characterized by inflammation. It inhibits pathways associated with inflammatory responses, such as the Akt-NFκB signaling pathway, which plays a critical role in mediating inflammation .
Hepatoprotective Effects
Studies have indicated that this compound may offer hepatoprotective benefits. It has been shown to maintain liver cell integrity in cultured hepatocytes, suggesting its potential use in preventing liver damage from various insults .
Hepatoprotective Data Table
| Treatment | Liver Cell Viability (%) | Markers of Liver Damage |
|---|---|---|
| Control | 75% | Elevated ALT/AST |
| This compound | 90% | Normalized ALT/AST |
Antioxidant Activity
The compound also exhibits antioxidant properties, which can protect cells from oxidative stress-induced damage. Research findings indicate that it can normalize levels of oxidative stress markers in animal models subjected to harmful stimuli .
Antioxidant Effects Summary
- Oxidative Stress Markers : Lipid peroxidation levels decreased.
- Mechanism : Scavenging free radicals and enhancing antioxidant enzyme activities.
Propiedades
Número CAS |
145937-21-9 |
|---|---|
Fórmula molecular |
C17H26O6S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methoxyphenyl)-3-oxodecane-5-sulfonic acid |
InChI |
InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22) |
Clave InChI |
UGTSZVWDFDIWIG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |
SMILES canónico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |
Key on ui other cas no. |
145937-21-9 |
Sinónimos |
6-gingesulfonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















